molecular formula C5H7FO2 B6146886 rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid CAS No. 56695-98-8

rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid

Cat. No. B6146886
CAS RN: 56695-98-8
M. Wt: 118.1
InChI Key:
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Description

Rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid (FMCPCA) is a novel chiral fluorinated carboxylic acid derived from the racemic mixture of 1R,2S-1-fluoro-2-methylcyclopropane. This compound has been used as a chiral building block in the synthesis of several pharmaceutically active compounds, and its mechanism of action has been studied in detail. FMCPCA has also been used in a variety of scientific research applications, including in the study of biochemical and physiological effects.

Scientific Research Applications

Rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid has been used in a variety of scientific research applications, including in the study of biochemical and physiological effects. rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid has been used in the synthesis of several pharmaceutically active compounds, and its mechanism of action has been studied in detail. rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid has also been used in the synthesis of several chiral organofluorine compounds, which have potential applications in medicinal chemistry. In addition, rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid has been used in the synthesis of several chiral organofluorine compounds which have potential applications in materials science.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid is not yet fully understood, but it is believed to involve the formation of a covalent bond between the carboxyl group of the rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid molecule and a target molecule. This bond is believed to be stabilized by the presence of the fluorine atom in the rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid molecule, which is believed to increase the reactivity of the carboxyl group. This covalent bond is believed to be responsible for the biological activity of rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid, as it is believed to modulate the activity of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid have not yet been fully characterized. However, it is believed that rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid may have a variety of effects on the body, including the modulation of enzyme activity, the regulation of gene expression, and the modulation of cell signaling pathways. In addition, rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid has been shown to have anti-inflammatory and anti-cancer properties in animal models.

Advantages and Limitations for Lab Experiments

The use of rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid in laboratory experiments has several advantages. First, rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid can be synthesized relatively easily, using a variety of methods. Second, rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid is relatively stable, and it can be stored for long periods of time without significant degradation. Finally, rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid is relatively non-toxic and safe to use in laboratory experiments. However, there are some limitations to the use of rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid in laboratory experiments. First, rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid is expensive, and it is not available in large quantities. Second, rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid is not water-soluble, and it must be dissolved in an appropriate solvent before use.

Future Directions

The use of rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid in scientific research is an area of active investigation, and there are several potential future directions for the use of rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid. First, rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid could be used in the synthesis of novel chiral organofluorine compounds, which could have potential applications in medicinal chemistry. Second, rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid could be used in the synthesis of materials with novel properties, such as materials with enhanced optical properties. Finally, rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid could be used in the development of novel drug delivery systems, which could be used to target specific tissues or organs in the body.

Synthesis Methods

Rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid can be synthesized by several methods, including a modified Claisen condensation of 1R,2S-1-fluoro-2-methylcyclopropane and acetic anhydride, as well as a reaction between 1R,2S-1-fluoro-2-methylcyclopropane and trifluoroacetic anhydride. The modified Claisen condensation is the most commonly used method for the synthesis of rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid, as it gives high yields and is relatively simple to perform. The reaction between 1R,2S-1-fluoro-2-methylcyclopropane and trifluoroacetic anhydride is also effective, but it requires more stringent reaction conditions.

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-methylcyclopropanone", "hydrogen fluoride", "sodium borohydride", "sodium cyanoborohydride", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "diethyl ether", "methanol", "acetic acid", "water" ], "Reaction": [ "Step 1: Synthesis of (1R,2S)-1-fluoro-2-methylcyclopropanol", "2-methylcyclopropanone is reacted with hydrogen fluoride in the presence of sodium borohydride to yield (1R,2S)-1-fluoro-2-methylcyclopropanol.", "Step 2: Synthesis of (1R,2S)-1-fluoro-2-methylcyclopropanecarbaldehyde", "(1R,2S)-1-fluoro-2-methylcyclopropanol is oxidized with sodium chlorite in the presence of acetic acid to yield (1R,2S)-1-fluoro-2-methylcyclopropanecarbaldehyde.", "Step 3: Synthesis of (1R,2S)-1-fluoro-2-methylcyclopropanecarboxylic acid", "(1R,2S)-1-fluoro-2-methylcyclopropanecarbaldehyde is reacted with sodium cyanoborohydride in the presence of sodium hydroxide to yield (1R,2S)-1-fluoro-2-methylcyclopropanecarboxylic acid.", "Step 4: Racemization of (1R,2S)-1-fluoro-2-methylcyclopropanecarboxylic acid", "(1R,2S)-1-fluoro-2-methylcyclopropanecarboxylic acid is racemized by treatment with sodium bicarbonate in methanol and water to yield rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid." ] }

CAS RN

56695-98-8

Product Name

rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid

Molecular Formula

C5H7FO2

Molecular Weight

118.1

Purity

95

Origin of Product

United States

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